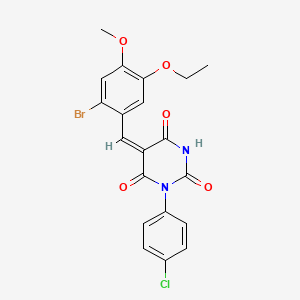
(5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as bromine, ethoxy, methoxy, and chlorophenyl. The compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Substitution Reactions:
Aldol Condensation: The final step involves the aldol condensation of the substituted pyrimidine with 4-chlorobenzaldehyde to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can occur at the bromine or chlorophenyl groups, resulting in the formation of dehalogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dehalogenated derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as a model compound for studying reaction mechanisms and kinetics.
Biology:
- The compound has potential applications in the development of new pharmaceuticals due to its biological activity.
- It is used in biochemical assays to study enzyme interactions and inhibition.
Medicine:
- Research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.
- The compound is being investigated for its ability to modulate specific biological pathways involved in disease processes.
Industry:
- The compound is used in the development of new materials with specific properties, such as polymers and coatings.
- It is also explored for its potential use in agricultural chemicals and pesticides.
作用机制
The mechanism of action of (5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
- (5E)-5-(2-bromo-4-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(2-bromo-5-ethoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Comparison:
- The presence of the ethoxy and methoxy groups in (5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione provides unique electronic and steric properties that can influence its reactivity and biological activity.
- Compared to similar compounds, the specific substitution pattern in this compound may result in different binding affinities and selectivities for biological targets.
- The combination of bromine, ethoxy, methoxy, and chlorophenyl groups makes this compound distinct in terms of its chemical and physical properties, which can be advantageous for specific applications in research and industry.
属性
IUPAC Name |
(5E)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O5/c1-3-29-17-9-11(15(21)10-16(17)28-2)8-14-18(25)23-20(27)24(19(14)26)13-6-4-12(22)5-7-13/h4-10H,3H2,1-2H3,(H,23,25,27)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTYSUNWKHIWMB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
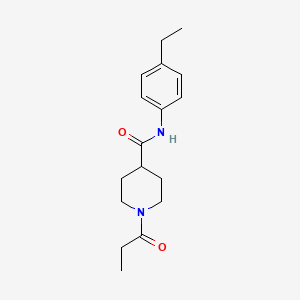
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B6015919.png)
![4-{[(5-benzyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B6015931.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6015939.png)
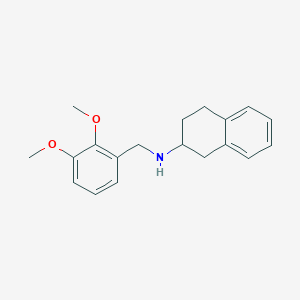
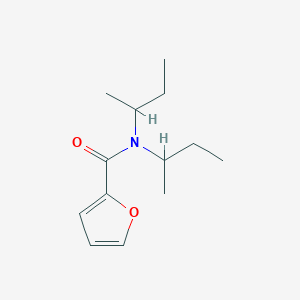
![ethyl 1-{[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}-4-piperidinecarboxylate](/img/structure/B6015959.png)
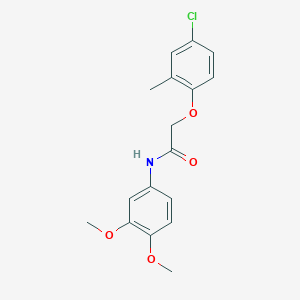
![N-(6-bromo-1,3-benzothiazol-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6015967.png)
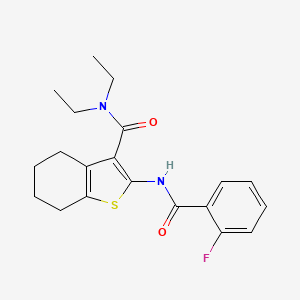
![(1S*,4S*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6015981.png)
![4-(2-isobutoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015984.png)
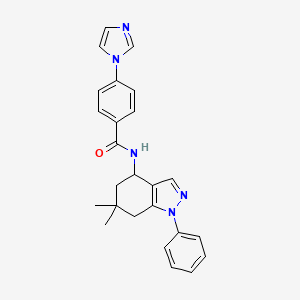
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B6016001.png)
